molecular formula C16H17N3O5S B6424743 4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034527-33-6

4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No. B6424743
CAS RN: 2034527-33-6
M. Wt: 363.4 g/mol
InChI Key: HQZDUMWNXPNPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl group . This group is found in compounds such as orotic acid , which is used in the synthesis of uridine monophosphate (UMP), a precursor of RNA .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl group, for example, contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl group have been reported to have high GI absorption and very soluble water solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, compounds containing a 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl group have been associated with certain hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

6-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-14-10-12(17-16(22)18-14)15(21)19-7-6-13(25(23,24)9-8-19)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDUMWNXPNPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.